molecular formula C18H21N3O5S2 B2481762 N1-(2-methoxyethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898430-32-5

N1-(2-methoxyethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B2481762
CAS RN: 898430-32-5
M. Wt: 423.5
InChI Key: LVZBQXXNZKBSIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the specified chemical involves intricate reactions. For instance, the reaction of N3,N3-(3-oxapentan-1,5-diyl)-N1-(2-phenyl-3,4-dihydroquinazolin-4-yliden)thiourea with 4-methoxyphenacyl bromide can afford products through domino-reactions by two different pathways, showcasing the complexity of synthesizing such molecules (Fathalla, Marek, & Pazdera, 2002).

Molecular Structure Analysis

Understanding the molecular structure of these compounds is critical for further applications and studies. For example, the crystal structure analysis of related molecules like N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide reveals insights into the molecular conformation and intermolecular interactions, which are essential for comprehending the behavior and reactivity of such compounds (Hirano, Hamase, Akita, & Zaitsu, 2004).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are often investigated through their interactions with other chemicals. For instance, studies on similar molecules have highlighted reactions with methyl iodide, hydrazine hydrate, and various halocarbonyl compounds, leading to a range of products that demonstrate the compounds' versatile reactivity (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystal structures, are fundamental for their practical application and handling. X-ray diffraction studies, for example, provide valuable information on the crystal packing and solid-state structure, which can influence the compound's physical properties (Pinilla, Henao, Macías, Romero Bohórquez, & Kouznetsov, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for chemical modifications, are crucial for the development of new materials and drugs. Studies on compounds with similar frameworks have shown a range of chemical behaviors that are important for synthetic chemists and pharmaceutical development (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).

Scientific Research Applications

Potential Antitubercular Activity

A study focused on designing and synthesizing 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols as potential anti-tuberculosis agents. These molecules were created by attaching amino ether linkages with a hydroxyl group to the diarylquinoline skeleton, integrating hydroxyl and amine chains onto the diaryl ring. The compounds exhibited in vitro antitubercular activity against the Mycobacterium tuberculosis strain (H37Ra), with several showing promising activities at concentrations of 6.25 μg/mL. This suggests a potential application of the chemical structure related to N1-(2-methoxyethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide in developing antitubercular agents (Karkara et al., 2020).

Selective Pd2+ Ion Chemosensors

Novel chemosensors were developed for the selective identification of highly toxic Pd2+ ions. The chemosensors, including compounds with 6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile and 6-(methylthio)-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile structures, exhibited selective recognition of Pd2+ ions with fluorescence turn-off performances in methanol. This was accompanied by very low limits of detection in the nanomolar range. Quantum chemical calculations supported the stability and binding interactions of the chemosensors with Pd2+ ions, indicating the potential of such structures in environmental monitoring and analytical chemistry applications (Shally et al., 2020).

properties

IUPAC Name

N-(2-methoxyethyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S2/c1-26-10-8-19-17(22)18(23)20-14-7-6-13-4-2-9-21(15(13)12-14)28(24,25)16-5-3-11-27-16/h3,5-7,11-12H,2,4,8-10H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZBQXXNZKBSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CS3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxyethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

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